4-Chloro-7-azaindole

Descripción general

Descripción

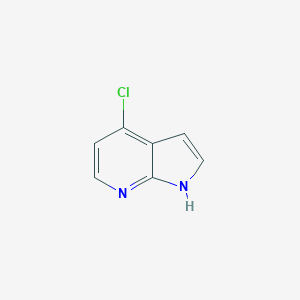

4-Chloro-7-azaindole (C₇H₅ClN₂) is a halogenated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core with a chlorine substituent at the 4-position. It serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and platinum-based anticancer agents . Key physicochemical properties include a melting point of 176–181°C, slight water solubility, and stability under inert atmospheric conditions . Its molecular structure enables diverse reactivity, such as nucleophilic substitution at the 4-position and coordination with transition metals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-azaindole typically involves the halogenation of 7-azaindole. One common method includes the use of N-oxide-7-azaindole as a starting material, which is then reacted with hydrogen peroxide as an oxidizing agent. This is followed by the addition of acetonitrile and phosphorus oxyhalides (POX3) in the presence of diisopropyl ethyl amine as a catalyst to produce 4-halogenated-7-azaindole .

Industrial Production Methods: Industrial production of this compound often employs optimized Suzuki-Miyaura coupling reactions. This method involves the coupling of halogenated 7-azaindole with boronic acids in the presence of palladium catalysts and bases, providing a scalable and efficient route for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-7-azaindole undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with different nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form various substituted azaindoles.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

Oxidation Reactions: Use oxidizing agents like hydrogen peroxide.

Coupling Reactions: Employ palladium catalysts and boronic acids.

Major Products:

- Substituted azaindoles with various functional groups depending on the nucleophile used.

- Oxidized or reduced derivatives of this compound .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of 4-chloro-7-azaindole and its derivatives.

- In Vitro Studies : Research indicates that this compound exhibits potent cytotoxic effects against several cancer cell lines. For instance, it has shown higher potency than cisplatin against the A2780 ovarian cancer cell line, with IC50 values ranging from 2.8 to 3.5 µM compared to cisplatin's IC50 of approximately 20.3 µM .

- Metal Complexes : The compound has been utilized in the synthesis of palladium(II) and platinum(II) complexes, which demonstrated enhanced selectivity and reduced toxicity to normal cells while maintaining high antiproliferative activity against cancer cells . For example, complexes involving this compound showed IC50 values of 4.83 ± 0.38 µM against MDA-MB-231 breast cancer cells, indicating significant therapeutic potential .

Synthesis of Derivatives

This compound serves as an important precursor for synthesizing various derivatives that possess biological activity.

- Cytokinin Analogues : It is used in the synthesis of synthetic cytokinin analogues, which are crucial in plant biology and agricultural applications . These analogues have implications for enhancing crop yield and stress resistance.

- Pharmaceutical Intermediates : The compound acts as a versatile intermediate in drug discovery research, facilitating the development of new therapeutic agents targeting various diseases .

Case Studies and Research Findings

Several case studies provide insights into the applications and efficacy of this compound:

Mecanismo De Acción

The mechanism of action of 4-Chloro-7-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound acts as an inhibitor by binding to the active site of the kinase, thereby blocking its activity. This inhibition can lead to the disruption of cellular signaling pathways, which is beneficial in the treatment of diseases like cancer .

Comparación Con Compuestos Similares

Structural and Electronic Modifications

The biological activity, reactivity, and physicochemical properties of azaindoles are profoundly influenced by substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Substituent Effects on Azaindole Derivatives

Key Observations :

- Halogen Position : Chlorine at the 4-position (4Claza) enhances antitumor activity in platinum(II) complexes compared to bromine at the 3-position (3Braza) .

- Electron-Withdrawing Groups : The oxide group in 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide increases electrophilicity, enabling unique reactivity in cross-coupling reactions .

- Functional Group Addition : Acetylation (e.g., 3-acetyl-4,6-dichloro-7-azaindole) improves target selectivity and metabolic stability, critical for kinase inhibitors .

Table 2: Antitumor Activity of Platinum(II) Complexes

Mechanistic Insights :

- Chlorine’s smaller atomic radius (vs bromine/iodine) minimizes steric hindrance, optimizing ligand-DNA interactions .

- Dichloro-substituted derivatives (e.g., 3Cl5Braza) show reduced solubility, limiting bioavailability .

Nucleophilic Substitution :

- This compound undergoes substitution with secondary amines (e.g., piperidine) at the 4-position, whereas primary amines induce ring rearrangement to 5-azaindoles .

- In contrast, 4-bromo-7-azaindole exhibits slower substitution rates due to bromine’s lower electronegativity .

Coordination Chemistry :

- 4Claza forms stable cis-dichloridoplatinum(II) complexes, leveraging nitrogen lone pairs for metal binding .

- Trifluoromethyl-substituted analogs (e.g., 2-Chloro-4-methyl-7-(trifluoromethyl)quinazoline) show enhanced lipophilicity, improving blood-brain barrier penetration .

Physicochemical Properties

Table 3: Solubility and Stability

Actividad Biológica

4-Chloro-7-azaindole is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines.

Synthesis and Characterization

This compound can be synthesized through various methods, including the reaction of 7-azaindole with chlorinating agents. The yield of synthesis can vary depending on the conditions used; for instance, using trichloroacetyl chloride has resulted in yields of approximately 28% to 32% for both 6-chloro-7-azaindole and this compound . Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies, particularly focusing on its metal complexes. For example, palladium(II) complexes with this compound demonstrated significant cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer) and A2780 (ovarian cancer), with IC50 values around 4.83 µM and 4.96 µM respectively . These complexes exhibited enhanced selectivity towards cancer cells while showing reduced toxicity towards normal fibroblasts, indicating a favorable therapeutic index.

Table: Anticancer Activity of this compound Complexes

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| trans-[PdCl2(4ClL)2] | MDA-MB-231 | 4.83 | - |

| trans-[PdCl2(5ClL)2] | A2780 | 4.96 | - |

| trans-[PtCl2(7AI3CA)2] | MCF7 | 12.4 | - |

| cis-[PtCl2(naza)2] | A2780R | 3.8 | - |

The mechanism through which this compound exerts its anticancer effects involves several pathways:

- DNA Interaction : The compound and its metal complexes have shown the ability to bind to DNA, leading to the induction of apoptosis in cancer cells.

- Cell Cycle Arrest : Studies indicate that treatment with these compounds can result in cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.

- Reactive Oxygen Species (ROS) Production : Enhanced ROS production has been observed in treated cancer cells, contributing to oxidative stress and subsequent cell death.

Case Studies

Several studies have documented the effectiveness of this compound in preclinical settings:

- In Vitro Studies : In a study evaluating various platinum(II) complexes containing halogenated derivatives of 7-azaindole, it was found that these compounds exhibited significantly higher cytotoxicity compared to cisplatin across multiple cancer cell lines . The most active complex showed IC50 values as low as 3.5 µM against ovarian carcinoma.

- In Vivo Studies : Research involving animal models demonstrated that these complexes not only inhibited tumor growth but also reduced metastasis in aggressive cancer types, suggesting their potential for clinical application.

Q & A

Basic Research Questions

Q. What are the common synthetic routes to prepare 4-chloro-7-azaindole, and how is regioselectivity ensured during halogenation?

- Methodological Answer : this compound is typically synthesized via regioselective halogenation of 7-azaindole. For example, a highly regiocontrolled bromination of 4-chloro-3-nitro-7-azaindole intermediate can be achieved using N-bromosuccinimide (NBS) in concentrated sulfuric acid, yielding 5-bromo-4-chloro-3-nitro-7-azaindole with >97% purity . Regioselectivity is ensured by electron-withdrawing substituents (e.g., nitro groups) that direct halogenation to specific positions. Reaction conditions (temperature, solvent, and stoichiometry) are optimized to minimize byproducts.

Q. How is this compound utilized in cross-coupling reactions, and what catalytic systems are effective?

- Methodological Answer : The chloro substituent at position 4 enables Pd-catalyzed cross-coupling reactions. For instance, cyanation using tBuXPhos Pd G3 catalyst converts this compound to 4-cyano-7-azaindole under mild conditions (room temperature, THF) with high yields . Brettphos precatalysts and LiHMDS as a base are effective for Buchwald-Hartwig amination, allowing coupling with primary/secondary amines . Ligand choice and solvent polarity critically influence reaction efficiency.

Q. What spectroscopic techniques are recommended for characterizing this compound derivatives, and how are purity and identity validated?

- Methodological Answer : NMR (¹H, ¹³C, DEPT) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. Purity is assessed via HPLC (e.g., >97% purity in large-scale syntheses) . X-ray crystallography is used for unambiguous assignment of substituent positions in coordination complexes . For new derivatives, elemental analysis and melting point consistency with literature are required to validate identity .

Advanced Research Questions

Q. How do halogen substituents on this compound influence the cytotoxicity of platinum(II) complexes, and what biomolecular interactions drive this activity?

- Methodological Answer : Halogens (Cl, Br, I) at positions 3, 4, or 5 modulate cytotoxicity by altering lipophilicity and DNA-binding affinity. For example, cis-[PtCl₂(4Claza)₂] (4Claza = this compound) exhibits higher cytotoxicity in A2780 ovarian carcinoma cells compared to brominated analogues due to enhanced cellular uptake . Mechanistic studies involve incubating complexes with reduced glutathione (GSH) and guanosine monophosphate (GMP) to assess adduct formation via LC-MS, revealing differential binding kinetics .

Q. What strategies address contradictory spectral data when synthesizing this compound derivatives, particularly in regiochemical assignments?

- Methodological Answer : Contradictions arise from tautomerism (e.g., 7-azaindole’s excited-state proton transfer in polar solvents ). To resolve ambiguities:

- Use deuterated solvents (DMSO-d₆) to stabilize specific tautomers.

- Compare experimental NMR shifts with DFT-calculated chemical shifts.

- Employ 2D NMR (COSY, NOESY) to confirm coupling patterns .

- Cross-validate with X-ray structures of crystalline intermediates .

Q. How can this compound be functionalized to develop luminescent materials, and what role do coordination geometries play?

- Methodological Answer : this compound derivatives act as ligands for Pt(II) complexes, which exhibit phosphorescence due to strong spin-orbit coupling. For example, bis(7-azaindolyl)Pt(II) complexes with square-planar geometries show intense blue emission (λₑₘ ≈ 450 nm) in OLEDs. Substituents at position 4 (e.g., Cl) enhance electron-withdrawing effects, tuning emission wavelengths . Steric effects from bulky ligands (e.g., 3Cl5Braza) reduce non-radiative decay, improving quantum yields .

Q. What experimental protocols ensure reproducibility in large-scale syntheses of this compound derivatives?

- Methodological Answer : Key steps include:

- Isolating intermediates via direct crystallization (no extractions) to minimize yield loss .

- Documenting reaction parameters (e.g., cooling rates during crystallization) in supplementary materials .

- Using standardized purity metrics (e.g., HPLC area-percentage) and batch-tracking via CAS RN identifiers .

- Reporting detailed spectral data for all novel compounds in primary manuscripts or supporting information .

Propiedades

IUPAC Name |

4-chloro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTZVGMWXCFCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=CC(=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464294 | |

| Record name | 4-CHLORO-7-AZAINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55052-28-3 | |

| Record name | 4-CHLORO-7-AZAINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.